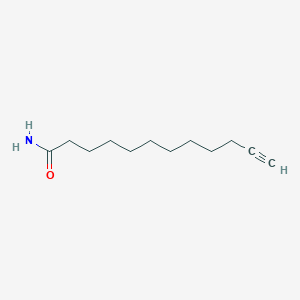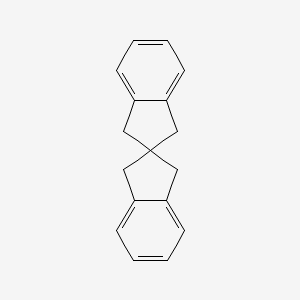
2,2'-Spirobiindan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Spirobiindan is a unique organic compound characterized by its spiro-connected indane units. This compound is known for its distinctive structural features, which include two indane rings connected through a single spiro carbon atom. The molecular formula of 2,2’-Spirobiindan is C17H16, and it has a molecular weight of 220.31 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobiindan typically involves the cyclization of appropriate precursors. One common method is the Lewis acid-catalyzed rearrangement of 1,1’-diphenyl-2,2’-spirobiindane-1,1’-diol. This reaction involves the use of a Lewis acid, such as aluminum chloride, to facilitate the cyclization process . Another method involves the alkylation of β-ketoesters followed by cyclization with polyphosphoric acid or tin(IV) chloride .
Industrial Production Methods
Industrial production of 2,2’-Spirobiindan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Spirobiindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirobiindan-1,1’-dione derivatives.
Reduction: Reduction reactions can convert spirobiindan-1,1’-dione back to 2,2’-Spirobiindan.
Substitution: Substitution reactions can introduce various functional groups onto the indane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include spirobiindan-1,1’-dione derivatives, substituted spirobiindans, and various functionalized indane compounds .
Applications De Recherche Scientifique
2,2’-Spirobiindan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of chiral crown ethers and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore the medicinal properties of spirobiindan derivatives, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2’-Spirobiindan and its derivatives involves interactions with various molecular targets. For example, in ferroelectric liquid crystals, the compound induces spontaneous polarization by interacting with the liquid crystal host structure. This interaction is influenced by the substituents on the spirobiindan core and the conformational distribution of the molecule . In biological systems, spirobiindan derivatives may act as enzyme inhibitors or receptor agonists/antagonists, depending on their specific functional groups and molecular structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirobiindane: Similar in structure but lacks the specific functional groups present in 2,2’-Spirobiindan.
Spirobiindan-1,1’-dione: An oxidized form of 2,2’-Spirobiindan with different reactivity and applications.
Chiral Crown Ethers: Derived from spirobiindan diols, these compounds exhibit unique chiral recognition properties.
Uniqueness
2,2’-Spirobiindan is unique due to its spiro-connected indane units, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications. The presence of chiral centers in some derivatives further enhances its utility in asymmetric synthesis and chiral recognition studies .
Propriétés
Numéro CAS |
7156-46-9 |
|---|---|
Formule moléculaire |
C17H16 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2,2'-spirobi[1,3-dihydroindene] |
InChI |
InChI=1S/C17H16/c1-2-6-14-10-17(9-13(14)5-1)11-15-7-3-4-8-16(15)12-17/h1-8H,9-12H2 |
Clé InChI |
OWTYKPVEMNTKGY-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2CC13CC4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


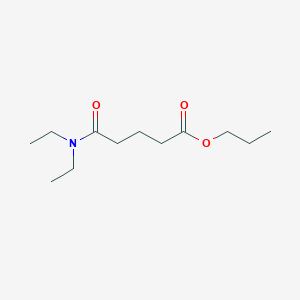
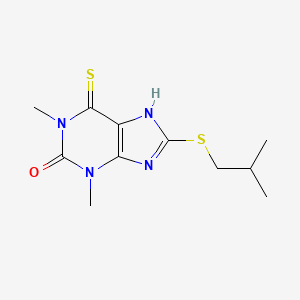

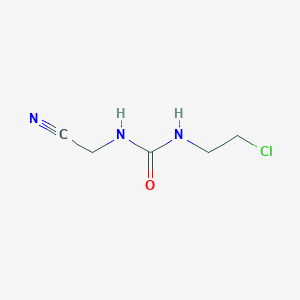
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)

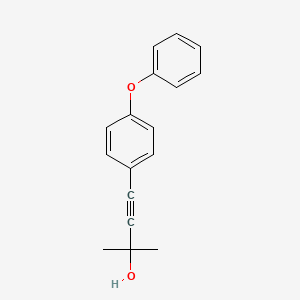
![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
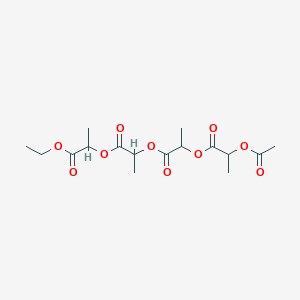
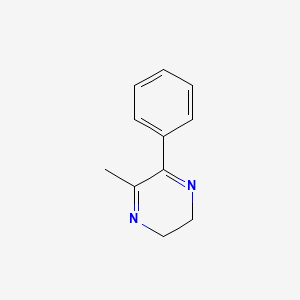
![1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14720844.png)
